1,7-Dihydroxy-2,3-methylenedioxyxanthone

Vue d'ensemble

Description

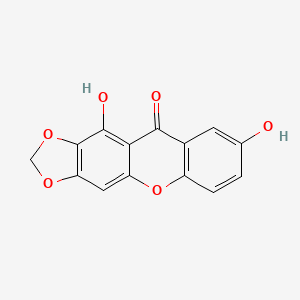

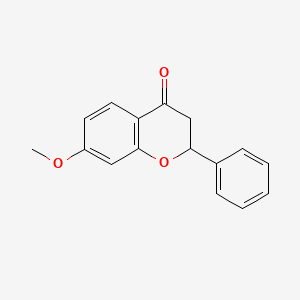

La 1,7-Dihydroxy-2,3-méthylènedioxyxanthone est un composé de xanthone naturel que l'on trouve dans diverses espèces végétales, notamment le Polygala cyparissias . Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et antihyperalgésiques . Sa formule moléculaire est C({14})H({8})O({6}), et sa masse moléculaire est de 272,21 g/mol {_svg_3}.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La 1,7-Dihydroxy-2,3-méthylènedioxyxanthone peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique la cyclisation de précurseurs phénoliques appropriés en milieu acide. Par exemple, la condensation de l'acide 2,3-dihydroxybenzoïque avec la phloroglucine en présence d'un agent déshydratant tel que l'acide polyphosphorique peut produire la structure xanthone souhaitée.

Méthodes de production industrielle

La production industrielle de la 1,7-Dihydroxy-2,3-méthylènedioxyxanthone implique généralement l'extraction de sources naturelles, telles que les racines des espèces de Polygala . Le processus d'extraction comprend l'extraction par solvant suivie d'une purification à l'aide de techniques chromatographiques pour isoler le composé pur.

Analyse Des Réactions Chimiques

Types de réactions

La 1,7-Dihydroxy-2,3-méthylènedioxyxanthone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la xanthone en ses dérivés dihydro correspondants.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique, introduisant différents groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO(4)) et le trioxyde de chrome (CrO(_3)).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH(_4)) ou l'hydrure de lithium et d'aluminium (LiAlH(_4)) sont utilisés.

Substitution : Des réactifs comme les halogènes (Cl(_2), Br(_2)) et les agents nitrants (HNO(_3)) sont utilisés dans des conditions contrôlées.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés dihydro.

4. Applications de recherche scientifique

La 1,7-Dihydroxy-2,3-méthylènedioxyxanthone a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.

Biologie : Les propriétés antioxydantes du composé le rendent utile dans l'étude du stress oxydatif et des processus cellulaires associés.

Industrie : La stabilité et la bioactivité du composé en font un candidat potentiel pour le développement de produits pharmaceutiques et de nutraceutiques.

5. Mécanisme d'action

Le mécanisme d'action de la 1,7-Dihydroxy-2,3-méthylènedioxyxanthone implique son interaction avec diverses cibles moléculaires et voies :

Activité antioxydante : Le composé piège les radicaux libres, réduisant le stress oxydatif et prévenant les dommages cellulaires.

Effets anti-inflammatoires : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant ainsi l'inflammation.

Activité antihyperalgésique : Le composé module les voies de la douleur, probablement par l'inhibition de récepteurs et d'enzymes spécifiques impliqués dans la perception de la douleur.

Applications De Recherche Scientifique

1,7-Dihydroxy-2,3-methylenedioxyxanthone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related cellular processes.

Industry: The compound’s stability and bioactivity make it a candidate for use in developing pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of 1,7-Dihydroxy-2,3-methylenedioxyxanthone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antihyperalgesic Activity: The compound modulates pain pathways, likely through the inhibition of specific receptors and enzymes involved in pain perception.

Comparaison Avec Des Composés Similaires

La 1,7-Dihydroxy-2,3-méthylènedioxyxanthone peut être comparée à d'autres dérivés de xanthone, tels que :

Mangiférine : Connue pour ses fortes propriétés antioxydantes et anti-inflammatoires.

Norathyriol : Présente des activités anticancéreuses et anti-inflammatoires significatives.

α-Mangostine : Possède de puissants effets anticancéreux, anti-inflammatoires et antimicrobiens.

L'unicité de la 1,7-Dihydroxy-2,3-méthylènedioxyxanthone réside dans sa combinaison spécifique d'activités biologiques et sa présence naturelle dans certaines espèces végétales {_svg_5} .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Propriétés

IUPAC Name |

8,11-dihydroxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6/c15-6-1-2-8-7(3-6)12(16)11-9(20-8)4-10-14(13(11)17)19-5-18-10/h1-4,15,17H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRWSZGEVSNEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C3C(=C2)OC4=C(C3=O)C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)

![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)

![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)